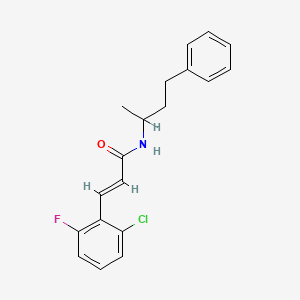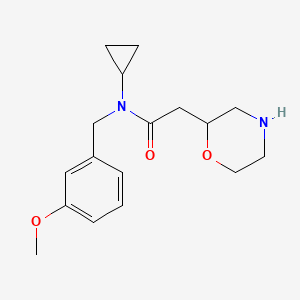
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the name of CFTR(inh)-172, and it is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is responsible for the transport of chloride ions across the cell membrane. The inhibition of CFTR can be used to study the physiological and biochemical effects of the protein.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the inhibition of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound binds to a specific site on the protein, which prevents the transport of chloride ions across the cell membrane. This inhibition can be used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in various physiological processes.
Biochemical and Physiological Effects:
The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide by 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. The compound has been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in the regulation of salt and water transport in the lungs and other organs. It has also been shown to affect the secretion of mucus in the airways, which is a key factor in the development of cystic fibrosis.
実験室実験の利点と制限
The use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in lab experiments has a number of advantages and limitations. One advantage is that the compound is a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the role of the protein in various physiological processes. However, the compound has limitations in terms of its specificity and potency. It may also have off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are a number of future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in scientific research. One direction is the study of the compound's effects on other ion channels and transporters. Another direction is the development of more potent and specific inhibitors of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound could also be used in the development of new therapies for cystic fibrosis and other diseases that involve the dysfunction of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 1-methyl-3-phenylpropylamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to form the final compound. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its potential use in scientific research. The compound has been shown to be a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the physiological and biochemical effects of the protein. 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is involved in a number of physiological processes, including the regulation of salt and water transport in the lungs and other organs. The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be used to study the role of the protein in these processes.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-14(10-11-15-6-3-2-4-7-15)22-19(23)13-12-16-17(20)8-5-9-18(16)21/h2-9,12-14H,10-11H2,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWHDGRCVUGDSJ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)
![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)